Ethyl 3-amino-2-(2-cyano-1-hydroxyethenyl)but-2-enoate
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Overview
Description
Ethyl 3-amino-2-(2-cyano-1-hydroxyethenyl)but-2-enoate is an organic compound with a complex structure that includes amino, cyano, and hydroxyethenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-2-(2-cyano-1-hydroxyethenyl)but-2-enoate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with cyanoacetamide under basic conditions, followed by the addition of an appropriate amine. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2-(2-cyano-1-hydroxyethenyl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl 3-amino-2-(2-cyano-1-hydroxyethenyl)but-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-2-(2-cyano-1-hydroxyethenyl)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-2-butenoate
- Ethyl 2-cyano-3-aminobutenoate
- Ethyl 3-amino-2-cyanopropenoate
Uniqueness
Ethyl 3-amino-2-(2-cyano-1-hydroxyethenyl)but-2-enoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
88518-57-4 |
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Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl 3-amino-2-(2-cyano-1-hydroxyethenyl)but-2-enoate |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-9(13)8(6(2)11)7(12)4-5-10/h4,12H,3,11H2,1-2H3 |
InChI Key |
MUFMKJZMTVJYOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C)N)C(=CC#N)O |
Origin of Product |
United States |
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